molecular formula C26H21FN4O2S B2887368 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 536711-52-1

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2887368
CAS No.: 536711-52-1
M. Wt: 472.54
InChI Key: YFMRRMXVXAOKQV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole scaffold and a sulfanyl-linked acetamide moiety substituted with a 2-phenylethyl group. The sulfanyl bridge (C–S–C) contributes to conformational flexibility and electronic interactions, which are critical for modulating biological activity .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c27-18-10-12-19(13-11-18)31-25(33)24-23(20-8-4-5-9-21(20)29-24)30-26(31)34-16-22(32)28-15-14-17-6-2-1-3-7-17/h1-13,29H,14-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRRMXVXAOKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the phenylethyl acetamide moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared with structurally related pyrimidoindole derivatives and acetamide-containing molecules to highlight substituent effects on physicochemical and biological properties. Key analogues include:

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimido[5,4-b]indole R1: 4-Fluorophenyl; R2: 2-Phenylethyl ~495.5 (calculated) Sulfanyl bridge, fluorophenyl, phenylethyl
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) Pyrimido[5,4-b]indole R1: Phenyl; R2: Isopentyl ~447.5 Bulky alkyl chain (isopentyl) enhances lipophilicity
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) Pyrimido[5,4-b]indole R1: Phenyl; R2: tert-Butyl ~433.5 Steric hindrance from tert-butyl may limit membrane permeability
N-(4-Fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)acetamide (ECHEMI 536706-73-7) Pyrimido[5,4-b]indole R1: 3-Methoxyphenyl; R2: 4-Fluorobenzyl ~517.5 Methoxy group increases polarity; fluorobenzyl enhances metabolic stability
2-((3-(4-Fluorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (ECHEMI 536711-12-3) Pyrimido[5,4-b]indole R1: 4-Fluorophenyl; R2: 4-Trifluoromethoxyphenyl ~567.5 Trifluoromethoxy group introduces strong electron-withdrawing effects
2-(1-(4-Chlorobenzoyl)-5-methoxy-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (37) Indole-acetamide hybrid R1: 4-Chlorobenzoyl; R2: 4-Fluorophenylsulfonyl ~487.9 Sulfonamide linkage; chlorobenzoyl enhances receptor affinity

Key Observations:

Core Modifications :

  • The pyrimido[5,4-b]indole core in the target compound is shared with analogues 27, 32, and ECHEMI 536706-73-5. Replacing the phenyl group (as in 27 and 32) with 4-fluorophenyl (target compound) may improve target selectivity due to fluorine’s electronegativity and size .

Acetamide Side Chain: The 2-phenylethyl group in the target compound balances lipophilicity and steric effects compared to bulkier substituents like isopentyl (27) or tert-butyl (32), which may hinder cellular uptake .

Sulfur Linkage :

  • The sulfanyl bridge (C–S–C) in the target compound and its analogues contrasts with sulfonamide linkages (e.g., compound 37 in ). Sulfonamides are more rigid and polar, which may alter binding kinetics .

Fluorine Effects: Fluorine at the 4-position (target compound and ECHEMI 536706-73-7) improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to ’s general Procedure D (HATU-mediated coupling), yielding 70–80% purity after reverse-phase chromatography. This contrasts with sulfonamide derivatives (e.g., compound 37), which require sulfonyl chloride intermediates .

Research Findings and Implications

  • Biological Activity : While explicit data for the target compound are unavailable, pyrimidoindole derivatives are reported as Toll-like receptor 4 (TLR4) ligands . The fluorophenyl group may enhance TLR4 binding affinity compared to phenyl or methoxyphenyl analogues.
  • Solubility and LogP : The phenylethyl side chain (LogP ~3.5 estimated) offers moderate lipophilicity, favorable for oral bioavailability compared to highly polar (e.g., methoxy-containing ECHEMI 536706-73-7) or hydrophobic (e.g., trifluoromethoxy-containing ECHEMI 536711-12-3) analogues .
  • Metabolic Stability: Fluorine substitution reduces CYP450-mediated metabolism, suggesting the target compound may have a longer half-life than non-fluorinated counterparts .

Biological Activity

The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. It belongs to a class of pyrimidine derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN4O3SC_{23}H_{21}FN_{4}O_{3}S with a molar mass of approximately 452.51 g/mol. The structural features include:

  • A pyrimidine core fused with an indole structure.
  • A sulfanyl group that enhances its reactivity.
  • An acetamide functional group which may contribute to its biological interactions.

Anticancer Properties

Recent studies indicate that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including acute biphenotypic leukemia and acute monocytic leukemia cells. The half-maximal inhibitory concentrations (IC50) for these compounds were reported in the low micromolar range (0.3 to 1.2 µM) .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It is hypothesized that the compound interacts with specific kinases or enzymes involved in cell signaling pathways, leading to reduced cell proliferation.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through mitochondrial pathways or by activating caspases .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds on various biological systems:

StudyCompound TestedBiological ActivityIC50/EC50
Pyrimidine DerivativeAnticancer activity against MV4-11 and MOLM13 cells0.3 - 1.2 µM
Indole DerivativeInhibition of cell proliferation and induction of apoptosisNot specified
Etodolac Hydrazide DerivativesCytotoxicity against cancer cell linesVaries

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